A Comprehensive Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline
A Comprehensive Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline
CAS Number: 221198-99-8
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. This compound is a key building block in the synthesis of advanced pharmaceutical agents, particularly in the realm of kinase inhibitors for cancer therapy.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is provided below. These data are essential for its characterization, handling, and use in synthetic protocols.
| Property | Value |
| CAS Number | 221198-99-8[1] |
| Molecular Formula | C₁₁H₁₆FN₃[1] |
| Molecular Weight | 209.27 g/mol [1] |
| Purity | ≥98%[1] |
| Monoisotopic Mass | 209.13283 Da[2] |
| Predicted XlogP | 1.3[2] |
| ¹H NMR | Spectrum available[3] |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry | Spectrum available |
| Infrared (IR) Spectroscopy | Spectrum available |
| MDL Number | MFCD05663793[1] |
Experimental Protocols: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline
The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is typically achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. The general scheme is outlined below, followed by a detailed experimental protocol.
Synthetic Pathway Overview
Caption: General synthetic scheme for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.
Detailed Experimental Protocol
This protocol is based on established synthetic transformations for analogous compounds.[4]
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
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Addition of Reagents: Add 1-methylpiperazine (1.1 to 1.5 equivalents) to the solution. The presence of a base, such as potassium carbonate (K₂CO₃), can be used to scavenge the hydrofluoric acid byproduct.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the product) forms, it can be isolated by filtration, washed with a suitable solvent (e.g., water or a cold organic solvent), and dried. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Step 2: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline
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Reaction Setup: Dissolve the 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine (1 equivalent) obtained from Step 1 in a suitable solvent system, such as a mixture of ethanol and water.
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Reduction:
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Method A (Iron Reduction): Add iron powder (excess) and ammonium chloride (catalytic amount) to the solution. Heat the mixture to reflux and stir vigorously for several hours until the reduction of the nitro group is complete, as monitored by TLC.
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Method B (Catalytic Hydrogenation): Alternatively, the reduction can be carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
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Work-up and Purification:
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For Method A: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with the solvent used in the reaction. Concentrate the filtrate under reduced pressure to obtain the crude product.
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For Method B: Filter the reaction mixture through celite to remove the catalyst and wash with the reaction solvent. Concentrate the filtrate.
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Final Purification: The crude 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product with high purity.
Applications in Drug Discovery and Development
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors.[5] The presence of the fluorophenyl and methylpiperazine moieties can impart desirable properties such as enhanced metabolic stability and improved binding affinity to target proteins.
Role as a Building Block for Kinase Inhibitors
This aniline derivative is a key component in the development of potent and selective inhibitors of several protein kinases that are implicated in cancer pathogenesis.
Dual FLT3 and Aurora Kinase Inhibitors:
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline has been utilized in the synthesis of dual inhibitors targeting both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[6] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a significant therapeutic target.[7] Aurora kinases are essential for regulating mitosis, and their overexpression is observed in various cancers.[8][9] The development of dual inhibitors that can simultaneously target these kinases represents a promising strategy for overcoming drug resistance and improving therapeutic outcomes in cancer patients.
The general workflow for the incorporation of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline into a kinase inhibitor scaffold is depicted below.
Caption: Workflow for synthesizing kinase inhibitors using the target aniline.
Signaling Pathway Involvement
The kinase inhibitors synthesized using 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.
FLT3 Signaling Pathway:
In AML, activating mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades that promote uncontrolled cell growth and inhibit apoptosis. These pathways include the RAS/MEK/ERK and PI3K/Akt/mTOR pathways. FLT3 inhibitors developed from 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its activity and inhibiting these downstream oncogenic signals.
Aurora Kinase Signaling Pathway:
Aurora kinases, particularly Aurora A and Aurora B, are master regulators of mitosis. Their inhibition by compounds derived from 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline disrupts various mitotic processes, such as centrosome separation, bipolar spindle formation, and cytokinesis. This ultimately leads to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.
The diagram below illustrates the central role of these kinases in cellular signaling and the point of intervention by inhibitors.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. PubChemLite - 3-fluoro-4-(4-methylpiperazin-1-yl)aniline (C11H16FN3) [pubchemlite.lcsb.uni.lu]
- 3. 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline(221198-99-8) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline_Chemicalbook [chemicalbook.com]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
